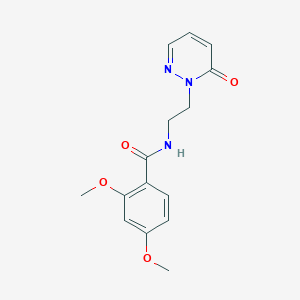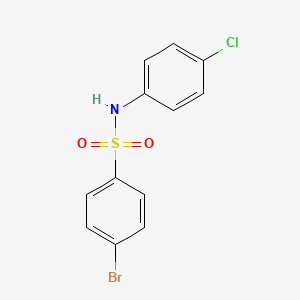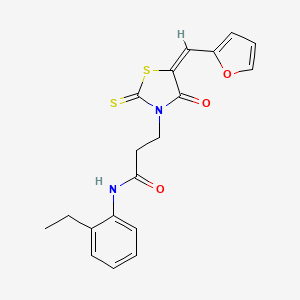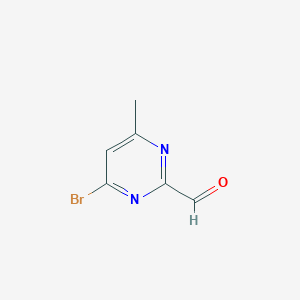![molecular formula C21H19N5O5 B2613623 8-ethoxy-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 1396814-24-6](/img/structure/B2613623.png)
8-ethoxy-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethoxy-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features multiple functional groups, including an imidazole ring, a pyridazinone moiety, and a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the ethoxy group and the carboxamide functionality. The imidazole and pyridazinone rings are then constructed through cyclization reactions.
Chromene Core Synthesis: The chromene core can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Ethoxy Group Introduction: The ethoxy group is introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Carboxamide Formation: The carboxamide group is formed by reacting the chromene derivative with an appropriate amine under dehydrating conditions.
Imidazole and Pyridazinone Rings: The imidazole ring is synthesized through a cyclization reaction involving glyoxal and ammonia, while the pyridazinone ring is formed by reacting hydrazine with a diketone precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyridazinone rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as thiols or amines can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. The imidazole and pyridazinone rings are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 8-ethoxy-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities, while the pyridazinone moiety can interact with various receptors and enzymes, modulating their functions. The chromene structure contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole, which also contain the imidazole ring, exhibit similar antimicrobial properties.
Pyridazinone Derivatives: Compounds like levosimendan and pimobendan, which contain the pyridazinone moiety, are known for their cardiovascular effects.
Chromene Derivatives: Compounds such as coumarin and its derivatives, which feature the chromene structure, are known for their anticoagulant and anti-inflammatory properties.
Uniqueness
What sets 8-ethoxy-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to exhibit a broad range of biological activities and makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
8-ethoxy-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-2-30-16-5-3-4-14-12-15(21(29)31-19(14)16)20(28)23-9-11-26-18(27)7-6-17(24-26)25-10-8-22-13-25/h3-8,10,12-13H,2,9,11H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJDRKNFAZKCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2613541.png)
![N-[(Oxolan-2-yl)methyl]pyridazin-4-amine](/img/structure/B2613544.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2613545.png)
![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide](/img/structure/B2613546.png)

![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2613548.png)
![1-(3-Fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613550.png)


![1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2613556.png)

![ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2613559.png)

